ME1111 is classified as an antifungal agent and is specifically noted for its action against dermatophytes. Its molecular formula is . The compound functions as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, which disrupts the energy metabolism of fungal cells .
The synthesis of ME1111 involves several chemical reactions that convert starting materials into the final product. Although specific synthetic pathways are proprietary or not fully disclosed in public literature, it generally includes steps such as:
The detailed synthetic route would require access to proprietary methods or specific patents related to ME1111.
The molecular structure of ME1111 can be represented as follows:
The low molecular weight and specific structural features contribute to its enhanced ability to penetrate keratin-rich environments such as nails, which is critical for treating onychomycosis effectively.
ME1111 primarily acts through biochemical interactions rather than classical chemical reactions. Its mechanism involves:
These interactions highlight the compound's potential effectiveness against resistant fungal strains.
ME1111 exerts its antifungal effects primarily by targeting succinate dehydrogenase within the mitochondrial respiratory chain of fungal cells. This inhibition leads to:
Data from studies indicate that ME1111 shows potent antifungal activity with minimal toxicity to human cells, making it a favorable candidate for topical applications .
Relevant data indicate that these properties contribute significantly to its pharmacological profile and effectiveness as a topical treatment .
ME1111 is primarily being developed for:
The ongoing clinical trials and studies will further elucidate its effectiveness and safety profile in treating nail infections caused by dermatophytes .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3